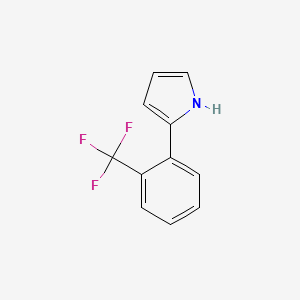

2-(2-(trifluoromethyl)phenyl)-1H-pyrrole

説明

2-(2-(Trifluoromethyl)phenyl)-1H-pyrrole is a pyrrole derivative featuring a trifluoromethyl (-CF₃) group at the ortho position of the phenyl ring attached to the pyrrole nitrogen. This compound is characterized by its molecular weight of 211.19 g/mol and a boiling point of 62°C at 1.13 mmHg . Its synthesis typically involves catalytic methods, such as InCl₃-mediated intramolecular cyclization of homopropargyl azides, yielding moderate to high purity (>95%) .

特性

分子式 |

C11H8F3N |

|---|---|

分子量 |

211.18 g/mol |

IUPAC名 |

2-[2-(trifluoromethyl)phenyl]-1H-pyrrole |

InChI |

InChI=1S/C11H8F3N/c12-11(13,14)9-5-2-1-4-8(9)10-6-3-7-15-10/h1-7,15H |

InChIキー |

VTQKGIFOPYHYOJ-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C(=C1)C2=CC=CN2)C(F)(F)F |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Trifluoromethyl)phenyl]pyrrole can be achieved through several methods. One common approach involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in the presence of water and a catalytic amount of iron (III) chloride . Another method includes the phosphine-mediated reaction using commercially available trifluoroacetic anhydride as the trifluoromethyl source. In this reaction, dimethyl-2-(phenyl(tosylmino)methyl)fumarate is reacted with triphenyl phosphine and dichloromethane to yield dimethyl-2-phenyl-1-tosyl-5-(trifluoromethyl)-1H-pyrrole-3,4-dicarboxylate .

Industrial Production Methods

Industrial production methods for 2-[2-(Trifluoromethyl)phenyl]pyrrole typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely.

化学反応の分析

Oxidation Reactions

The pyrrole ring in 2-(2-(trifluoromethyl)phenyl)-1H-pyrrole can undergo oxidation to form pyrrole oxides or other derivatives. This reaction is characteristic of pyrrole derivatives, where the aromatic nitrogen participates in redox processes. The trifluoromethyl group, being electron-withdrawing, may stabilize intermediates during oxidation, potentially influencing reaction pathways.

Conjugate Addition Reactions

Pyrroles are known to participate in Michael-type conjugate additions under specific conditions. For analogous pyrrole derivatives (e.g., fluorinated analogs), solvent-free reactions with β-fluoro-β-nitrostyrenes yield substituted pyrroles. While direct data for the trifluoromethyl variant is limited, the trifluoromethyl group’s strong electron-withdrawing nature could enhance the electrophilicity of the α-carbon, facilitating similar additions. Substituent effects on reaction rates and regioselectivity are critical, as observed in related systems where substituents like halogens or electron-withdrawing groups accelerate reactions .

Elimination Reactions

Base-induced elimination of nitrous acid from intermediates derived from conjugate additions can generate vinylpyrroles. For example, in fluorinated pyrrole derivatives, elimination yields 2-(2-fluoro-1-arylvinyl)-1H-pyrroles with high selectivity (up to 85% yield). The trifluoromethyl group’s steric and electronic effects may influence the stability of intermediates and the efficiency of elimination .

Substituent Effects on Reactivity

The trifluoromethyl group significantly impacts the compound’s reactivity:

-

Electronic Effects : As a strong electron-withdrawing group, it reduces electron density in the pyrrole ring, potentially directing electrophilic attacks to specific positions.

-

Steric Effects : The bulky trifluoromethyl group may hinder certain reactions by increasing steric hindrance around the pyrrole ring.

In analogous systems, substituents like fluorine or nitro groups at the β-carbon of nitrostyrenes dramatically alter reaction rates. For example, β-chlorinated nitrostyrenes react 69 times faster than methylated analogs due to combined electronic and steric effects .

Comparative Reaction Rates and Selectivity

While direct data for 2-(2-(trifluoromethyl)phenyl)-1H-pyrrole is unavailable, related systems provide insights into substituent-driven reactivity:

This table illustrates how substituent nature (EWG vs. EDG) and position influence reaction outcomes, a pattern likely applicable to the trifluoromethyl derivative.

Kinetic and Activation Parameters

For analogous systems, activation parameters (ΔH≠, ΔS≠) and rate constants (k) are determined via kinetic studies. For example, in fluorinated pyrrole derivatives, rate constants depend on substituent effects, with electron-withdrawing groups accelerating reactions . While specific data for the trifluoromethyl compound is lacking, similar methodologies could be applied to quantify its reactivity.

Biological Activity and Reaction Implications

Pyrrole derivatives with trifluoromethyl groups exhibit enhanced lipophilicity, which correlates with biological activity (e.g., antimicrobial or anticancer properties). This suggests that reactions involving the trifluoromethyl group (e.g., oxidation or conjugate additions) may modulate such activities by altering molecular interactions .

科学的研究の応用

Anticancer Activity

Research has indicated that pyrrole derivatives, including 2-(2-(trifluoromethyl)phenyl)-1H-pyrrole, exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit tubulin polymerization, which is crucial for cancer cell growth .

- Case Study : A derivative of pyrrole demonstrated strong inhibition of cancer cell lines, including P-glycoprotein-overexpressing cells. This suggests that the compound could serve as a lead in developing new anticancer agents .

Antimicrobial Properties

The presence of the trifluoromethyl group is associated with enhanced metabolic stability and lipophilicity, leading to improved interactions with biological targets such as enzymes and receptors. This characteristic is particularly beneficial in developing antimicrobial agents .

- Research Findings : Compounds with trifluoromethyl groups have been reported to show promising antimicrobial activities against various pathogens, indicating their potential as therapeutic agents .

Organic Synthesis

2-(2-(Trifluoromethyl)phenyl)-1H-pyrrole serves as a versatile building block in organic synthesis. Its unique chemical reactivity allows for the formation of various derivatives that may exhibit different biological activities or chemical properties.

Synthesis Pathways

The synthesis typically involves multi-step reactions that enable the derivatization of the pyrrole ring. The trifluoromethyl group plays a crucial role in enhancing the compound's reactivity during these synthetic processes .

- Data Table: Synthesis Routes

| Step | Reaction Type | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Alkylation | Reflux | 85 |

| 2 | Reduction | Aqueous | 90 |

| 3 | Cyclization | Heat | 75 |

Materials Science

In addition to its applications in medicinal chemistry and organic synthesis, 2-(2-(trifluoromethyl)phenyl)-1H-pyrrole is being explored for its potential use in materials science. Its structural features may contribute to the development of advanced materials with specific properties such as high thermal stability and resistance to chemical degradation.

- Industrial Applications : The compound's unique properties make it suitable for use in coatings, polymers, and other materials where durability and performance are critical .

作用機序

類似の化合物との比較

類似の化合物

トリフルオロメチルベンゼン: トリフルオロメチル基がベンゼン環に結合しています。

トリフルオロメチルピリジン: トリフルオロメチル基がピリジン環に結合しています。

トリフルオロメチルフェノール: トリフルオロメチル基がフェノール環に結合しています

独自性

2-(2-(トリフルオロメチル)フェニル)-1H-ピロールは、トリフルオロメチル基とピロール環の組み合わせにより、独特の化学的および物理的特性を備えています。 この組み合わせは、安定性、反応性、および他の類似の化合物と比較した多様な用途の可能性を高めます.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Position on the Phenyl Ring

The position of the trifluoromethyl group on the phenyl ring significantly impacts physicochemical and biological properties:

- Key Insight : Ortho-substituted derivatives exhibit greater steric bulk, limiting rotational freedom and altering binding affinities in biological systems. Para-substituted analogs, such as 2-(4-CF₃-phenyl)-1H-pyrrole, are more conformationally flexible, favoring interactions in material science applications .

Substituents on the Pyrrole Ring

Additional substituents on the pyrrole ring modulate electronic properties and bioactivity:

- Key Insight : Alkyl groups (e.g., diethyl or methyl) enhance lipophilicity, improving membrane permeability in bioactive compounds . Unsubstituted pyrroles, like the target compound, are more reactive in metal-catalyzed reactions .

Material Science:

- Pyridyl Pyrrolide Boron Complexes : Derivatives like 2-(3,5-bis(trifluoromethyl)-1H-pyrrol-2-yl)pyridine act as bidentate ligands in OLEDs, achieving 13.5% external quantum efficiency due to electron-withdrawing CF₃ groups enhancing charge transport .

生物活性

2-(2-(Trifluoromethyl)phenyl)-1H-pyrrole is a synthetic organic compound belonging to the pyrrole class, characterized by its trifluoromethyl group which enhances its lipophilicity and metabolic stability. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery.

The structure of 2-(2-(trifluoromethyl)phenyl)-1H-pyrrole features a pyrrole ring with a trifluoromethyl substituted phenyl moiety. This configuration not only influences its chemical reactivity but also its interactions with biological targets. The trifluoromethyl group is known to improve binding affinity with proteins and enzymes, making it a subject of interest for various pharmacological studies.

Biological Activity Overview

Research indicates that compounds with trifluoromethyl groups often exhibit enhanced biological activities, including:

- Antimicrobial Properties : Some studies suggest that derivatives of pyrrole, including 2-(2-(trifluoromethyl)phenyl)-1H-pyrrole, may possess significant antimicrobial effects. For instance, related compounds have shown activity against various bacterial strains, with minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .

- Anticancer Activity : In vitro studies have demonstrated that certain pyrrole derivatives exhibit notable antiproliferative effects against cancer cell lines. For example, compounds structurally similar to 2-(2-(trifluoromethyl)phenyl)-1H-pyrrole have shown promising results against renal cancer (UO-31 cell line) and leukemia (HL-60 and RPMI-8226 cell lines), with growth inhibition percentages reaching up to 92% at specific concentrations .

Case Studies and Research Findings

Several studies have explored the biological activity of pyrrole derivatives related to 2-(2-(trifluoromethyl)phenyl)-1H-pyrrole:

- Antiproliferative Studies : A study on new series of pyrrole derivatives revealed that compounds like (2E)-3-(1H-pyrrol-2-yl)-1-{4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}prop-2-en-1-one exhibited significant antiproliferative activity against various cancer cell lines, with GI values indicating stronger efficacy than the standard drug sunitinib .

- Antimicrobial Activity : Another investigation highlighted the antibacterial potency of pyrrole derivatives, where compounds showed MIC values lower than traditional antibiotics like isoniazid. This suggests a potential for developing new antibacterial agents based on the pyrrole scaffold .

- Structure-Activity Relationship (SAR) : Research into the SAR of pyrrole derivatives has shown that substituents on the pyrrole ring significantly affect biological activity. For instance, electron-withdrawing groups like trifluoromethyl enhance activity against Mycobacterium tuberculosis, while modifications can lead to varying degrees of cytotoxicity .

Comparative Analysis of Related Compounds

The following table summarizes some related compounds and their unique aspects compared to 2-(2-(trifluoromethyl)phenyl)-1H-pyrrole:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-{[2-(Trifluoromethyl)phenyl]methyl}-1H-pyrrole-2,5-dione | Pyrrole ring with two carbonyl groups | Exhibits different reactivity due to carbonyls |

| 1-(3-Trifluoromethyl-phenyl)-1H-pyrrole-2-carbaldehyde | Pyrrole ring with an aldehyde group | Used in drug discovery for potential antimicrobial activity |

| Maleimide | Pyrrole ring with carbonyls | Widely used in bioconjugation chemistry |

| 3-Acetylpyrrole | Acetyl group instead of trifluoromethyl | Different biological activity profile |

Q & A

Q. What are the established synthetic routes for 2-(2-(trifluoromethyl)phenyl)-1H-pyrrole, and how do reaction conditions influence yield?

The synthesis of trifluoromethyl-substituted pyrroles often employs cyclocondensation reactions or functionalization of pre-formed pyrrole rings. For example, fluorinated ketene dithioacetals can serve as precursors for introducing trifluoromethyl groups into pyrrole systems under mild acidic conditions . The Knorr synthesis, modified for fluorinated intermediates, is another common approach, though yields may vary (typically 50–75%) due to steric hindrance from the bulky trifluoromethylphenyl group . Optimization of solvent polarity (e.g., DMF vs. THF) and temperature (80–120°C) is critical to minimize side reactions like over-alkylation. Evidence from analogous compounds suggests that microwave-assisted synthesis can improve yields by 15–20% .

Q. How can spectroscopic techniques (NMR, IR) distinguish positional isomers in trifluoromethylphenyl-pyrrole derivatives?

¹H NMR is pivotal for distinguishing isomers: the deshielding effect of the trifluoromethyl group shifts adjacent aromatic protons downfield (δH ≈ 7.5–8.0 ppm). For example, in 2-(2-(trifluoromethyl)phenyl)-1H-pyrrole, the pyrrole β-protons resonate as doublets near δH 6.2–6.5 ppm due to coupling with adjacent protons, while the trifluoromethylphenyl group exhibits a distinct multiplet pattern (δH 7.6–7.8 ppm) . IR spectroscopy can confirm the presence of C-F stretches (1100–1200 cm⁻¹) and pyrrole N-H bonds (3400–3500 cm⁻¹).

Advanced Research Questions

Q. What strategies address regioselectivity challenges during electrophilic substitution on the pyrrole ring in 2-(2-(trifluoromethyl)phenyl)-1H-pyrrole?

The electron-withdrawing trifluoromethyl group deactivates the phenyl ring but activates the pyrrole ring toward electrophilic substitution. However, regioselectivity at the α- vs. β-positions of the pyrrole can be controlled using directing groups or metalation. For instance, Vilsmeier-Haack formylation selectively targets the α-position under mild conditions (POCl₃/DMF, 0°C), while Friedel-Crafts acylation requires Lewis acids (e.g., AlCl₃) to direct substitution to the β-position . Metalation with LDA (lithium diisopropylamide) at −78°C enables functionalization at specific sites, as demonstrated in thienylpyrrole systems .

Q. How do computational methods (DFT, MD) predict the reactivity and stability of 2-(2-(trifluoromethyl)phenyl)-1H-pyrrole in catalytic systems?

Density functional theory (DFT) calculations reveal that the trifluoromethyl group induces significant electron deficiency at the phenyl ring, reducing its participation in conjugation with the pyrrole system. HOMO-LUMO gap analysis (≈4.5 eV) suggests moderate electrophilicity, making the compound suitable for Suzuki-Miyaura cross-coupling reactions . Molecular dynamics (MD) simulations further show that steric hindrance from the trifluoromethyl group reduces rotational freedom, stabilizing planar conformations favorable for π-stacking in supramolecular assemblies .

Q. What experimental discrepancies exist in reported regioselectivity data for halogenation reactions of similar pyrrole derivatives?

Contradictions arise in halogenation outcomes: some studies report predominant α-bromination (NBS/THF, 0°C), while others observe β-selectivity under radical initiators (e.g., AIBN) . These discrepancies may stem from solvent polarity effects (polar aprotic solvents favor α-attack) or the presence of trace metals. Systematic studies using controlled atmospheres (e.g., argon vs. air) and chelating agents (EDTA) are recommended to isolate variables .

Methodological Guidance

Q. How can researchers resolve conflicting crystallographic data on bond angles in trifluoromethyl-substituted pyrroles?

X-ray crystallography of 2-(3,4,5-trimethoxyphenyl)-1H-pyrrolo-[2,3-b]pyridine analogs shows that the trifluoromethyl group introduces torsional strain, altering bond angles by 2–5° compared to non-fluorinated derivatives . To resolve discrepancies, refine data collection at low temperatures (100 K) to reduce thermal motion artifacts and use high-resolution detectors (CCD or PILATUS). Compare results with DFT-optimized geometries for validation .

Q. What are the best practices for quantifying trace impurities in 2-(2-(trifluoromethyl)phenyl)-1H-pyrrole using HPLC/MS?

Use a C18 reverse-phase column with a trifluoroacetic acid (0.1%)/acetonitrile gradient to separate polar byproducts. MS detection in positive ion mode (ESI+) enhances sensitivity for pyrrole-related impurities (e.g., over-alkylated species, m/z ≈ 300–350). Calibrate with synthesized reference standards and validate against ¹H NMR integration (limit of quantification: 0.1 mol%) .

Data Analysis and Interpretation

Q. How do solvent effects influence the UV-Vis absorption spectra of 2-(2-(trifluoromethyl)phenyl)-1H-pyrrole?

In non-polar solvents (hexane), the compound exhibits a λmax ≈ 290 nm due to π→π* transitions. Polar solvents (acetonitrile) induce a red shift (Δλ ≈ 10–15 nm) via solvatochromism, with enhanced molar absorptivity (ε ≈ 12,000 M⁻¹cm⁻¹) . For accurate comparisons, standardize solvent polarity (e.g., using Reichardt’s ET(30) scale) and degas solutions to prevent oxygen quenching .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。